3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-[(1-hydroxycyclopentyl)methyl]piperidin-2-one |
InChI |
InChI=1S/C11H19NO2/c13-10-9(4-3-7-12-10)8-11(14)5-1-2-6-11/h9,14H,1-8H2,(H,12,13) |
InChI Key |
RLPIVPTWNWFJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2CCCNC2=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one
General Synthetic Strategies for Piperidin-2-one Derivatives
Piperidin-2-ones, also known as 2-piperidones, are typically synthesized by cyclization of amino acid derivatives or via functionalization of piperidine rings. The introduction of a 3-substituent such as a (1-hydroxycyclopentyl)methyl group requires regioselective functionalization methods or construction of the piperidinone ring with the substituent already attached.
Common synthetic routes include:
- Cyclization of amino acid derivatives : Using γ-amino acids or related precursors that contain the desired substituent, intramolecular cyclization under dehydrating or basic conditions forms the piperidin-2-one ring.
- Functionalization of pre-formed piperidin-2-one : Selective alkylation or substitution at the 3-position using organometallic reagents or nucleophilic substitution.
- Ring-closing metathesis and palladium-catalyzed reactions : To introduce complex substituents, palladium-catalyzed allylic amination and ring-closing metathesis have been employed for related piperidinone derivatives.
Specific Synthetic Routes Relevant to this compound
Cyclization of Amino Acid Derivatives with Hydroxycyclopentylmethyl Side Chain
One approach involves starting from an amino acid derivative bearing a protected 1-hydroxycyclopentylmethyl side chain. The general steps are:
- Preparation of the amino acid precursor : Functionalization of an amino acid or amino alcohol with a hydroxycyclopentylmethyl moiety via alkylation or substitution.
- Activation and cyclization : Conversion of the amino acid into a lactam through intramolecular cyclization, often facilitated by coupling agents or under basic conditions.
- Deprotection and purification : Removal of protecting groups and isolation of the target piperidin-2-one.
This method benefits from stereochemical control if the starting amino acid is chiral, allowing synthesis of enantiomerically enriched products.
Organometallic Addition to Piperidin-2-one Precursors
The use of organometallic reagents such as vinylmagnesium bromide or organozinc reagents can introduce the hydroxycyclopentylmethyl substituent via nucleophilic addition to appropriate electrophilic intermediates:
- Formation of vinyl or allyl intermediates : Starting from vinyl aldehydes or related compounds, Grignard or organozinc reagents add to form dienols or divinyl ketones.
- Oxidation and functional group manipulation : Controlled oxidation (e.g., with manganese dioxide or DDQ) converts intermediates to ketones suitable for cyclization.
- Cyclization to piperidinone : Intramolecular aza-Michael addition or other cyclization strategies yield the piperidinone ring with the substituent.
This approach allows for high yields and atom efficiency, as demonstrated in the synthesis of chiral 2-substituted 4-piperidones, which are structurally related to the target compound.
Palladium-Catalyzed Allylic Amination and Ring-Closing Metathesis
For complex substituents like hydroxycyclopentylmethyl, palladium-catalyzed allylic amination provides a versatile route:
- Preparation of allylic esters or acetates : These intermediates can be synthesized from hydroxycyclopentylmethyl derivatives.
- Palladium-catalyzed amination : Reaction with amines forms substituted piperidines.
- Ring-closing metathesis (RCM) : Converts linear precursors into cyclic piperidinone structures.
- Selective reduction : Palladium-catalyzed formate reduction can be used to selectively reduce unsaturated intermediates to saturated piperidinones.
This method is advantageous for introducing cyclic hydroxyalkyl substituents and controlling stereochemistry.
Data Table Summarizing Key Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Cyclization of amino acid derivatives | Protected amino acid with hydroxycyclopentylmethyl side chain; coupling agents or base | 60-85 | Stereochemical control, direct lactam formation | Requires precursor synthesis |
| Organometallic addition (Grignard/Organozinc) | Vinyl aldehydes + vinylmagnesium bromide; oxidation with MnO2 or DDQ; aza-Michael cyclization | 70-90 | High atom efficiency, good yields | Sensitive to substrate stability |
| Palladium-catalyzed allylic amination + RCM | Allylic esters + amines; Pd catalyst; ring-closing metathesis; Pd-catalyzed reduction | 65-88 | Versatile, allows complex substituents | Multi-step, requires catalyst handling |
Chemical Reactions Analysis
Types of Reactions
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The piperidinone core can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted piperidinones depending on the reagent used
Scientific Research Applications
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The piperidine core can interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidin-2-one
Piperidin-2-one derivatives exhibit diverse pharmacological properties depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The hydroxycyclopentyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to hydrophobic substituents like benzylthio () or ethylphenyl (). This may improve aqueous solubility, a critical factor in bioavailability.
- Pharmacophore Hybrids : Compounds like Z1726360919 demonstrate the utility of hybrid scaffolds (e.g., benzimidazole-piperidin-2-one) for multitarget engagement, suggesting that the hydroxycyclopentyl group could be modified for similar applications.
- Synthetic Accessibility : Analogs in and were synthesized via Pd-catalyzed cross-coupling and acryloylation, respectively, indicating feasible routes for derivatizing the target compound .
Comparison with Pyridin-2(1H)-one Derivatives
Pyridin-2(1H)-one derivatives (e.g., compounds 73–75 in ) share a lactam core but differ in ring aromaticity and substitution patterns:
Table 2: Piperidin-2-one vs. Pyridin-2(1H)-one
Key Observations :
- Piperidin-2-one derivatives offer greater conformational flexibility, enabling adaptation to diverse binding pockets, whereas pyridin-2(1H)-ones may exhibit stronger π-π interactions due to aromaticity.
Ring Puckering and Conformational Analysis
The puckering of the piperidin-2-one ring (discussed in ) influences its 3D structure and interactions with biological targets. For example:
- Amplitude and Phase Coordinates : The target compound’s hydroxycyclopentyl group may stabilize specific puckered conformations, affecting binding to enzymes or receptors .
- Comparison with Cyclopentane: The cyclopentanol moiety’s pseudorotational flexibility (similar to cyclopentane ) could enhance the compound’s ability to mimic natural substrates.
Biological Activity
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antioxidant properties, anticonvulsant effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a hydroxycyclopentyl group. This unique structure may contribute to its diverse biological activities.
Antioxidant Activity
Numerous studies have highlighted the antioxidant potential of piperidine derivatives, including this compound. Antioxidant activity is crucial for mitigating oxidative stress, which is implicated in various diseases.
Key Findings:
- In vitro Studies : Research indicates that piperidine derivatives exhibit significant antioxidant activity through mechanisms such as scavenging free radicals and enhancing the activity of antioxidant enzymes like glutathione-S-transferase and catalase .
- Comparative Analysis : In a study comparing various piperidine derivatives, those with hydroxy groups demonstrated enhanced antioxidant properties. For instance, compounds containing a TEMPO moiety showed superior activity compared to others lacking this feature .
Anticonvulsant Activity
The anticonvulsant effects of piperidine derivatives have also been documented, suggesting their potential use in treating epilepsy and other seizure disorders.
Case Studies:
- Pilocarpine-Induced Seizures : In animal models, certain piperidine derivatives exhibited significant anticonvulsant effects when tested against pilocarpine-induced seizures. The mechanism was attributed to their antioxidant properties, which may help protect neuronal cells from oxidative damage during seizures .
- Latency Increase : Specific compounds increased the latency to seizure onset, indicating their potential as therapeutic agents for seizure management .
Pharmacological Implications
The biological activities of this compound suggest various pharmacological implications:
- Neuroprotection : Given its antioxidant and anticonvulsant properties, this compound may offer neuroprotective benefits in conditions characterized by oxidative stress and neuronal excitability.
- Potential Drug Development : The structural features that enhance its biological activity make it a candidate for further development into pharmaceuticals targeting oxidative stress-related diseases and seizure disorders.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
